molecular formula C8H18N2O2S B12980354 3-Ethyl-1-(ethylsulfonyl)piperazine

3-Ethyl-1-(ethylsulfonyl)piperazine

Cat. No.: B12980354
M. Wt: 206.31 g/mol
InChI Key: WWCUYYDJFKDBGC-UHFFFAOYSA-N
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Description

3-Ethyl-1-(ethylsulfonyl)piperazine is an organic compound with the molecular formula C8H18N2O2S. It is a derivative of piperazine, a heterocyclic amine that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the piperazine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-(ethylsulfonyl)piperazine
  • 1-Methyl-4-(methylsulfonyl)piperazine
  • 1-Phenyl-4-(phenylsulfonyl)piperazine

Uniqueness

3-Ethyl-1-(ethylsulfonyl)piperazine is unique due to the presence of both an ethyl group and an ethylsulfonyl group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-ethyl-1-ethylsulfonylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3

InChI Key

WWCUYYDJFKDBGC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1)S(=O)(=O)CC

Origin of Product

United States

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